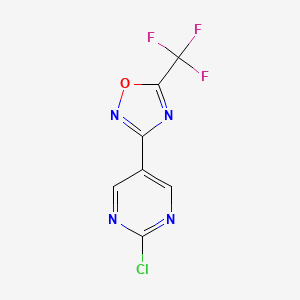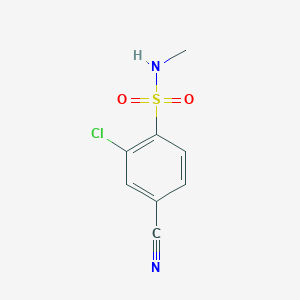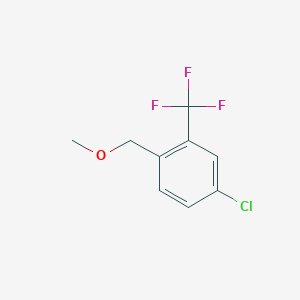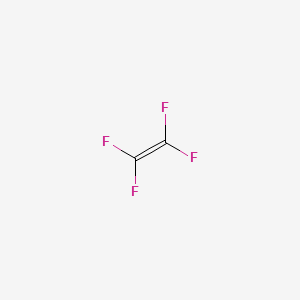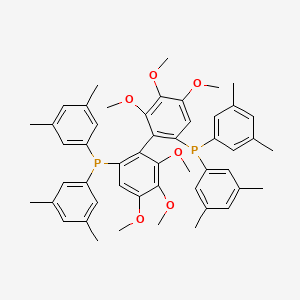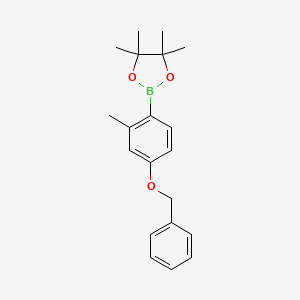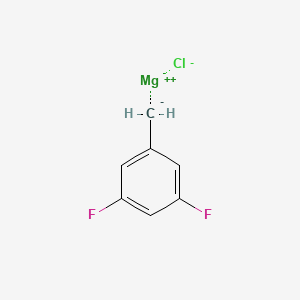
3,5-Difluorobenzylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluorobenzylmagnesium chloride: is an organometallic compound with the molecular formula C₇H₅ClF₂Mg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The presence of fluorine atoms in the benzyl group enhances its reactivity and selectivity in various chemical reactions.
作用机制
Mode of Action
As a Grignard reagent, 3,5-Difluorobenzylmagnesium chloride is highly reactive. It can form a covalent bond with a wide range of electrophiles, particularly carbonyl compounds. The magnesium atom in the compound carries a partial negative charge and can thus act as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the addition of the 3,5-difluorobenzyl group to the target molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water or certain functional groups in the reaction environment can quench the reactivity of the Grignard reagent. Moreover, the reaction is typically performed in an inert atmosphere to prevent oxidation . The temperature and solvent used can also significantly affect the reaction’s rate and outcome .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzylmagnesium chloride is typically prepared by the reaction of 3,5-difluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
化学反应分析
Types of Reactions: 3,5-Difluorobenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often involves halogenated compounds under anhydrous conditions.
Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Benzyl Compounds: Resulting from halogen-metal exchange.
Biaryl Compounds: Produced through cross-coupling reactions.
科学研究应用
Chemistry: 3,5-Difluorobenzylmagnesium chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.
Biology and Medicine: In medicinal chemistry, it is used to introduce fluorinated benzyl groups into drug molecules, which can enhance their metabolic stability and bioavailability. Fluorine atoms can also improve the binding affinity of drugs to their targets.
Industry: The compound is used in the production of fine chemicals and materials. Its reactivity and selectivity make it suitable for the synthesis of specialty chemicals and intermediates.
相似化合物的比较
- 3,5-Dichlorobenzylmagnesium chloride
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl lithium
Comparison: 3,5-Difluorobenzylmagnesium chloride is unique due to the presence of fluorine atoms, which enhance its reactivity and selectivity compared to non-fluorinated analogs. The fluorine atoms also impart unique properties to the resulting products, such as increased metabolic stability and improved binding affinity in medicinal chemistry applications.
属性
IUPAC Name |
magnesium;1,3-difluoro-5-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCHLEFZYRHECB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
